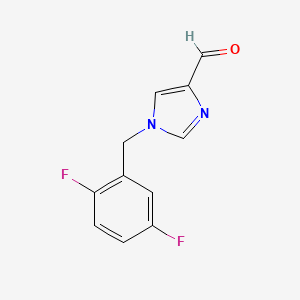

1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c12-9-1-2-11(13)8(3-9)4-15-5-10(6-16)14-7-15/h1-3,5-7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDVMOVNFRBJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN2C=C(N=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Oxidative Coupling

- Method: A copper-catalyzed oxidative coupling of amidines with α,β-unsaturated aldehydes can be employed to synthesize trisubstituted imidazole-5-carbaldehydes.

- Advantages: This method offers mild conditions, high atom economy, and preservation of the aldehyde functionality.

- Applicability: While this method is demonstrated for 1,2,4-trisubstituted imidazole-5-carbaldehydes, it may be adapted for 4-carbaldehyde derivatives with suitable substrate design.

Propynamide-Based Reductive Cyclization

- Method: Using propynamide derivatives as precursors, a reductive cyclization is induced by N-iodosuccinimide (NIS) in the presence of trimethylsilyl azide (TMSN₃) and water.

- Process:

- Step 1: Reductive cyclization at 60–80 °C for 8–18 hours.

- Step 2: Dehydration with a specialized dehydrating agent (bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide) at room temperature for 12 hours.

- Outcome: This yields 4-imidazole carbaldehyde derivatives with various substituents, including fluorinated phenyl groups.

- Molar Ratios: Propynamide:NIS:TMSN₃:H₂O = 1:2.4:3.8:1.9.

- Purification: Silica gel column chromatography is used after each step to isolate intermediates and final products.

Summary Table of Preparation Methods

Research Findings and Considerations

- Regioselectivity: The Vilsmeier-Haack formylation is highly regioselective for the 4-position of imidazole, which is critical for obtaining the desired carbaldehyde.

- Yield Optimization: Reaction temperature and stoichiometry of reagents are crucial in maximizing yield and minimizing by-products.

- Purification: Silica gel chromatography remains the standard for isolating pure products after each synthetic step.

- Scalability: Industrial scale-up typically involves controlled temperature and pressure reactors with catalysts to enhance efficiency and yield, as observed in similar difluorobenzyl-imidazole syntheses.

- Functional Group Compatibility: Copper-catalyzed oxidative coupling offers a complementary route with better functional group tolerance but may require substrate modifications for the 2,5-difluorobenzyl motif.

- Innovative Cyclization: The propynamide-based method provides a novel approach to imidazole carbaldehydes, allowing for diverse substitution patterns and potentially milder conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorobenzyl)-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: 1-(2,5-Difluorobenzyl)-1H-imidazole-4-carboxylic acid.

Reduction: 1-(2,5-Difluorobenzyl)-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-1H-imidazole-4-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorobenzyl)-1H-imidazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The difluorobenzyl group may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated vs. Non-Fluorinated Analogs

1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde (1e)

- Structure : Features a bulky trityl (triphenylmethyl) group at N1 and an aldehyde at C4.

- Comparison: Steric Effects: The trityl group imposes significant steric hindrance, limiting accessibility for subsequent reactions, whereas the 2,5-difluorobenzyl group balances moderate bulk with electronic modulation .

- Applications : Trityl derivatives are often used as protecting groups, while fluorinated analogs are prioritized in bioactive molecule design .

(1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol

- Structure : Differs from the target compound by replacing the aldehyde (-CHO) with a hydroxymethyl (-CH2OH) group.

- Comparison: Reactivity: The aldehyde group in the target compound is more reactive, enabling nucleophilic additions (e.g., with amines) that are less feasible with the hydroxymethyl analog. Physical Properties: The methanol derivative has a higher boiling point (396.3°C vs. ~300–350°C estimated for the aldehyde) and density (1.3 g/cm³), attributed to hydrogen bonding in the hydroxyl group .

Positional Isomerism: 2,5-Difluorobenzyl vs. 2,3-Difluorobenzyl Derivatives

(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester

- Structure : A pyrrolidine derivative with a 2,3-difluorobenzyl group.

- Comparison :

- Fluorine Substitution : The 2,5-difluoro configuration in the target compound may distribute electron-withdrawing effects more symmetrically, whereas 2,3-difluoro substitution creates localized electronic perturbations.

- Biological Relevance : Fluorine position impacts binding affinity and metabolic stability; 2,5-difluoro analogs are common in kinase inhibitors due to optimized steric and electronic profiles .

Core Heterocycle Variations: Imidazole vs. Benzimidazole

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)

- Structure : Benzimidazole core fused to a benzene ring, with diverse substituents.

- Comparison :

- Aromaticity and Solubility : The imidazole core (target compound) is smaller and more polar than benzimidazole, improving aqueous solubility.

- Synthetic Flexibility : Imidazole-4-carbaldehydes are more amenable to regioselective modifications than benzimidazoles, which often require harsh conditions for functionalization .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Feature(s) |

|---|---|---|---|---|---|

| 1-(2,5-Difluorobenzyl)-1H-imidazole-4-carbaldehyde | C₁₁H₈F₂N₂O | 222.20* | ~350 (estimated) | ~1.4 (estimated) | Reactive aldehyde, fluorinated |

| (1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanol | C₁₁H₁₀F₂N₂O | 224.21 | 396.3 | 1.3 | Hydroxymethyl group |

| 1-(Triphenylmethyl)-1H-imidazole-4-carbaldehyde | C₂₇H₂₂N₂O | 390.48 | N/A | N/A | Bulky trityl protecting group |

| 2,5-Difluorobenzyl Chloride | C₇H₅ClF₂ | 162.56 | N/A | N/A | Precursor for fluorinated synthesis |

*Calculated based on related compounds.

Biological Activity

1-(2,5-Difluorobenzyl)-1H-imidazole-4-carbaldehyde is a synthetic organic compound characterized by its imidazole core and a difluorobenzyl substituent. The presence of an aldehyde functional group enhances its reactivity, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, as well as its mechanism of action.

- Molecular Formula : C11H8F2N2O

- Molecular Weight : 216.18 g/mol

- Structural Features :

- Imidazole ring

- Aldehyde group

- Difluorobenzyl substituent

The difluorobenzyl group may enhance the compound's lipophilicity and binding affinity to various biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against a range of bacterial strains. For instance, the compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress within the cells.

Case Study: HepG2 Cell Line

In a recent study, treatment with this compound resulted in a significant increase in cells arrested in the G1 phase of the cell cycle. The percentage of cells in the G0-G1 phase increased from 52.39% in untreated controls to 72.13% after treatment. Conversely, the proportion of cells in the S and G2/M phases decreased significantly .

| Phase | Control (%) | Treated (%) |

|---|---|---|

| G0-G1 | 52.39 | 72.13 |

| S | 34.77 | 25.19 |

| G2/M | 12.84 | 2.68 |

This data indicates that the compound effectively alters cell cycle distribution, promoting cell cycle arrest and potentially leading to cancer cell death.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular signaling pathways . The difluorobenzyl group may enhance binding affinity to certain proteins, modulating their activity.

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Induces apoptosis and cell cycle arrest in cancer cell lines.

- Mechanism Insights : Potential interactions with enzymes and cellular pathways.

Q & A

Q. Critical Factors :

- Catalysts : Lewis acids like ZnCl₂ enhance cyclization efficiency, while Pd-based catalysts improve coupling reactions for benzyl group introduction .

- Temperature : Elevated temperatures (~120°C) during cyclization improve reaction kinetics but may increase side-product formation .

- Purity Control : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the carbaldehyde derivative, with yields ranging from 40–65% depending on substituent steric effects .

How can X-ray crystallography and computational tools resolve ambiguities in the structural characterization of this compound?

Basic Structural Analysis :

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For this compound:

- SHELX Suite : Used for structure solution and refinement. The fluorobenzyl group’s torsional angles and planarity of the imidazole ring are critical parameters .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, aiding in identifying disorder in the difluorophenyl moiety .

Q. Advanced Applications :

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-311+G(d,p)) to validate electronic effects of fluorine substituents .

- Contradiction Resolution : Discrepancies between NMR (e.g., unexpected splitting in ¹⁹F NMR) and SCXRD data can arise from dynamic disorder, resolved via temperature-dependent crystallography .

What biochemical assays are suitable for evaluating the biological activity of this compound?

Q. Basic Screening :

- Enzyme Inhibition : Use fluorometric assays (e.g., NADH-coupled dehydrogenase assays) to measure IC₅₀ values. The carbaldehyde group may act as an electrophilic warhead, forming covalent adducts with catalytic residues .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) assess affinity. Fluorine’s electron-withdrawing effects can enhance binding to hydrophobic pockets .

Q. Advanced Mechanistic Studies :

- Crystallographic Docking : Co-crystallize the compound with target proteins (e.g., kinases) using SHELX for refinement. This reveals binding modes and validates computational docking results (AutoDock Vina) .

How do substituent effects (e.g., fluorine position) impact the compound’s reactivity and bioactivity?

Q. Substituent Analysis :

- 2,5-Difluoro vs. Monofluoro : The para-fluorine in 2,5-difluorobenzyl enhances metabolic stability by reducing CYP450-mediated oxidation compared to monofluoro analogs. Ortho-fluorine increases steric hindrance, affecting binding pocket access .

- Carbaldehyde vs. Ester : The aldehyde group’s electrophilicity enables Schiff base formation with lysine residues in enzymes, whereas ester derivatives (e.g., methyl carboxylate) are more stable but less reactive .

Q. Data Contradictions :

- Conflicting IC₅₀ values in enzyme assays may arise from varying protonation states of the imidazole ring (pKa ~6.5) under different pH conditions. Buffered assays (pH 7.4 vs. 6.0) clarify this .

What strategies optimize the compound’s stability during storage and experimental use?

Q. Basic Stability Protocols :

- Storage : Store at –20°C under inert atmosphere (argon) to prevent aldehyde oxidation. Lyophilization in amber vials minimizes light-induced degradation .

- Solvent Selection : Avoid DMSO for long-term storage; use anhydrous acetonitrile or THF to reduce hydrolysis .

Q. Advanced Stabilization :

- Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative for kinetic studies, regenerating the parent compound in situ via mild hydrolysis .

What are the implications of fluorine’s electronic effects on NMR spectral interpretation?

Q. ¹H and ¹⁹F NMR Challenges :

- Coupling Patterns : Vicinal fluorine atoms (2,5-positions) split imidazole proton signals (e.g., H-2 and H-5), complicating integration. Use ¹⁹F-decoupled experiments for clarity .

- Chemical Shifts : The carbaldehyde proton (δ ~9.8 ppm) deshields due to fluorine’s inductive effect, overlapping with aromatic signals. HSQC and HMBC correlate ¹H-¹³C signals for unambiguous assignment .

How can computational modeling predict metabolic pathways and toxicity?

Q. In Silico Tools :

- ADMET Prediction : SwissADME or ADMETLab estimate metabolic sites (e.g., aldehyde oxidation to carboxylic acid) and toxicity (e.g., hepatotoxicity risk via CYP3A4 inhibition) .

- Docking Simulations : Identify potential off-target interactions (e.g., with hERG channels) using Glide or GOLD, guiding structural modifications to reduce cardiotoxicity .

What purification techniques address synthetic by-products (e.g., regioisomers)?

Q. Chromatographic Solutions :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) separate regioisomers with <1% purity difference .

- Recrystallization : Use ethanol/water mixtures to isolate the target compound from dimeric by-products formed during formylation .

How does the compound’s logP value influence its pharmacokinetic profile?

Q. logP Determination :

- Experimental : Shake-flask method (octanol/water) gives logP ~1.8, indicating moderate lipophilicity. Fluorine atoms reduce logP compared to non-fluorinated analogs, enhancing aqueous solubility .

- Impact on Bioavailability : Balanced logP improves blood-brain barrier penetration for CNS targets but may require prodrug strategies for sustained release .

What are understudied research avenues for this compound?

Q. Emerging Applications :

- Photodynamic Therapy : The imidazole-carbaldehyde scaffold’s conjugated π-system could act as a photosensitizer. Test singlet oxygen generation using DPBF assays .

- Metal Coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications. IR and ESR spectroscopy characterize complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.